molecular formula C11H10O3 B3023499 3-Oxo-1-phenylcyclobutane-1-carboxylic acid CAS No. 766513-36-4

3-Oxo-1-phenylcyclobutane-1-carboxylic acid

Cat. No. B3023499
M. Wt: 190.19 g/mol
InChI Key: CBTBZTPIJYOBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06124354

Procedure details

1-Phenyl-3-oxocyclobutanecarboxylic acid was prepared by refluxing 1-phenyl-3,3-dimethoxycyclobutanecarboxylic acid (8.5 mmol) with 90% HOAc, evaporating the reaction mixture, taking up the residue in 0.1 M HCl and Et2O, extracting the aqueous layer with Et2O and drying (Na2SO4) and evaporating the organic layer. The crude oxocarboxylic acid was dissolved in DMF (30 mL) and then added to NaH (60% dispersion in mineral oil, 20 mmol, washed twice with hexane) at ambient temperature. After 30 min N,N-diisopropyl-2-chloroethylamine (1.8 mmol) was added. After 2 h, the reaction mixture was partitioned between H2O and toluene. The crude product was chromatographed on silica gel using toluene-Et3N 98:2 as eluent. The afforded oil was dissolved in Et2O and HCl (g)/Et2O was added whereby the product crystallized to yield 0.25 g (10%); mp 133-135° C.; 1H NMR (CDCl3) δ 1.39 (d,12H), 3.10 (m, 2H), 3.54 (m, 4H), 4.05 (m, 2H), 4.72 (t, 2H), 7.38 (m, 5H), 11.8 (br, 1H). Anal. (C19H27NO3.HCl) C, H, N.
Name
1-phenyl-3,3-dimethoxycyclobutanecarboxylic acid
Quantity
8.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:15]([OH:17])=[O:16])[CH2:10][C:9](OC)([O:11]C)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CCCl)C(C)C)(C)C>CC(O)=O>[C:1]1([C:7]2([C:15]([OH:17])=[O:16])[CH2:8][C:9](=[O:11])[CH2:10]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
1-phenyl-3,3-dimethoxycyclobutanecarboxylic acid
Quantity
8.5 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC(C1)(OC)OC)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
1.8 mmol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporating the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
Et2O, extracting the aqueous layer with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporating the organic layer
DISSOLUTION
Type
DISSOLUTION
Details
The crude oxocarboxylic acid was dissolved in DMF (30 mL)
ADDITION
Type
ADDITION
Details
added to NaH (60% dispersion in mineral oil, 20 mmol
WASH
Type
WASH
Details
washed twice with hexane) at ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between H2O and toluene
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel
DISSOLUTION
Type
DISSOLUTION
Details
The afforded oil was dissolved in Et2O
ADDITION
Type
ADDITION
Details
HCl (g)/Et2O was added whereby the product
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
to yield 0.25 g (10%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CC(C1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.